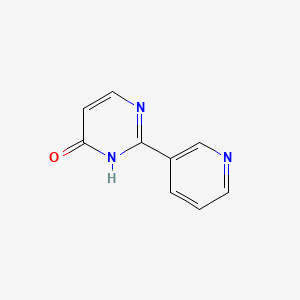

2-pyridin-3-yl-3H-pyrimidin-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

2-pyridin-3-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C9H7N3O/c13-8-3-5-11-9(12-8)7-2-1-4-10-6-7/h1-6H,(H,11,12,13) |

InChI Key |

RBYRTULDUOUZQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Pyridin 3 Yl 3h Pyrimidin 4 One

Retrosynthetic Analysis of the 2-pyridin-3-yl-3H-pyrimidin-4-one Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. lkouniv.ac.inmiamioh.edu It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. lkouniv.ac.incgiar.orgcgiar.org For the this compound core, the analysis focuses on the most logical and synthetically viable bond cleavages.

The most common disconnection strategy for the pyrimidin-4-one ring involves breaking the C-N and C=N bonds formed during the final cyclization step. This approach is based on the well-established chemistry of pyrimidine (B1678525) synthesis, which often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or a related urea (B33335) derivative. advancechemjournal.com

Following this logic, two primary retrosynthetic pathways emerge for this compound:

Pathway A: This pathway involves a disconnection across the N1-C2 and C4-N3 bonds of the pyrimidinone ring. This deconstructs the target molecule into a 3-carbon electrophilic component (like a β-ketoester) and nicotinamidine, which provides the N-C-N fragment and the pre-installed pyridine (B92270) ring. This is often the most direct and convergent approach.

Pathway B: An alternative disconnection breaks the C2-N3 and C4-C5 bonds. This would lead to precursors such as an N-vinyl-nicotinamide and a one-carbon carbonyl source, which is generally a less common or practical approach.

Therefore, Pathway A represents the most strategically sound retrosynthesis, identifying nicotinamidine and a β-ketoester derivative as the key building blocks. This analysis forms the foundation for the synthetic routes discussed below.

Classical and Emerging Synthetic Routes to this compound

Building upon the retrosynthetic analysis, several synthetic methods have been developed to construct the this compound scaffold. These range from classical condensation reactions to more modern multicomponent and metal-catalyzed strategies.

The most fundamental and widely used method for constructing the this compound core is through the cyclocondensation of nicotinamidine (or its hydrochloride salt) with a β-dicarbonyl compound. This reaction directly forms the pyrimidinone ring with the pyridyl substituent at the C2 position.

A typical reaction involves heating nicotinamidine hydrochloride with a β-ketoester, such as ethyl acetoacetate, in the presence of a base. The base, commonly sodium ethoxide, deprotonates the β-ketoester to form an enolate and also neutralizes the hydrochloride salt. The reaction proceeds through a nucleophilic attack of the amidine nitrogen onto the ester carbonyl, followed by an intramolecular attack of the second amidine nitrogen onto the ketone carbonyl, and subsequent dehydration to yield the final aromatic pyrimidinone.

| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Ref. |

| Nicotinamidine Hydrochloride | Ethyl acetoacetate | Sodium Ethoxide | 6-methyl-2-(pyridin-3-yl)pyrimidin-4(3H)-one | N/A |

| Nicotinamidine Hydrochloride | Diethyl malonate | Sodium Ethoxide | 2-(Pyridin-3-yl)pyrimidine-4,6(3H,5H)-dione | N/A |

This table is illustrative of common reactants and is based on general pyrimidine synthesis principles. Specific yields and conditions would vary based on the detailed experimental procedure.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer an efficient alternative for synthesizing complex heterocyclic systems. While a specific, named MCR for this compound is not prominently documented, a Biginelli-type reaction can be conceptually adapted.

In a modified Biginelli reaction, the components could be:

Nicotinaldehyde (a pyridine-containing aldehyde).

A β-dicarbonyl compound (e.g., ethyl acetoacetate).

Urea or a urea derivative.

This one-pot condensation, typically under acidic catalysis, would generate a dihydropyrimidinone. Subsequent oxidation would then be required to furnish the aromatic this compound core. This approach offers the advantage of building complexity rapidly from simple starting materials, although it may require an additional oxidation step compared to the cyclocondensation route.

Modern synthetic chemistry often employs metal-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. This strategy can be applied to the synthesis of this compound, typically by forming the pyrimidinone ring first and then attaching the pyridine moiety.

A plausible route involves the synthesis of a 2-halo-3H-pyrimidin-4-one (e.g., 2-chloro- or 2-bromo-3H-pyrimidin-4-one). This intermediate can then undergo a Suzuki-Miyaura cross-coupling reaction with pyridine-3-boronic acid. This reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) in the presence of a base. This approach is highly versatile, as it allows for the introduction of various substituted pyridines or other aryl groups at the C2 position, provided the corresponding boronic acid is available.

| Pyrimidinone Intermediate | Coupling Partner | Catalyst | Product | Ref. |

| 2-chloro-6-methyl-3H-pyrimidin-4-one | Pyridine-3-boronic acid | Pd(PPh₃)₄ / Base | 6-methyl-2-(pyridin-3-yl)pyrimidin-4(3H)-one | N/A |

This table represents a feasible synthetic route based on established Suzuki coupling methodologies.

Derivatization and Functionalization of the this compound Scaffold

Once the core scaffold is synthesized, its properties can be fine-tuned through derivatization and functionalization. This is crucial for applications in drug discovery, where small structural changes can lead to significant differences in biological activity.

The this compound scaffold offers several sites for substitution. The ability to selectively modify these positions is key to developing structure-activity relationships.

N3-Alkylation: The nitrogen at the 3-position of the pyrimidinone ring is a common site for functionalization. It can be readily alkylated using an alkyl halide in the presence of a suitable base (e.g., potassium carbonate or sodium hydride). This allows for the introduction of a wide variety of substituents.

C5-Halogenation: The C5 position of the pyrimidinone ring is activated towards electrophilic substitution. Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms at this position, providing a handle for further cross-coupling reactions.

Pyridine Ring Substitution: The pyridine ring itself can be functionalized, although this can be more challenging due to the presence of the pyrimidinone core. Electrophilic aromatic substitution on the pyridine ring would likely occur at the positions meta to the C-C bond connecting the two rings, but the directing effects of the pyrimidinone would need to be considered. Alternatively, if the pyridine ring is introduced with pre-existing functional groups (e.g., using a substituted nicotinamidine or pyridine-3-boronic acid), a wider range of derivatives can be accessed. The use of 3,4-pyridyne intermediates, while complex, represents an advanced strategy for creating highly decorated pyridine rings that could be incorporated into this scaffold. nih.gov

Introduction of Diverse Chemical Moieties for Structure-Activity Relationship Studies

The systematic modification of the this compound scaffold is a key strategy for optimizing its biological activity and exploring the structure-activity relationship (SAR). nih.gov In medicinal chemistry, the introduction of diverse chemical moieties allows researchers to probe interactions with biological targets, such as protein kinases, and to enhance properties like potency and selectivity. nih.govnih.gov This approach often involves modifying the core heterocycle with various substituents to occupy specific binding pockets in target enzymes. rsc.org

The design of new derivatives is frequently guided by the pharmacophoric features of known inhibitors. rsc.orgnih.gov For instance, in the context of kinase inhibitors, a heterocyclic system like pyrazolo[3,4-d]pyrimidine (a related scaffold) is used to occupy the adenine (B156593) binding region of the ATP-binding site. rsc.org A phenyl group might be added to fit into a hydrophobic region, while other substituents are varied to explore another hydrophobic pocket. rsc.org

Research on related pyrido[2,3-d]pyrimidine (B1209978) derivatives as anticancer agents has provided valuable SAR insights. nih.gov Modifications have included:

Substitution at the C-5 and C-7 positions with groups like 4-CH₃-phenyl and 4-chlorophenyl. nih.gov

Introduction of a 3-methyl-5-oxopyrazolyl moiety , which showed strong efficacy against several cancer cell lines. nih.gov

Alkylation at the N9-position of 2,4,6-triaminoquinazoline (B80964) precursors, a related core structure, to generate final products. nih.gov

Reductive amination with a variety of aldehydes to introduce diverse aryl groups. nih.gov

A study on thieno[2,3-d]pyrimidin-4(3H)-one derivatives as ROCK inhibitors also highlights the importance of substituent effects. The investigation led to the identification of a highly potent compound, 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one, demonstrating how specific substitutions drive inhibitory activity. nih.gov Similarly, the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives involved using different moieties, including substituted phenyl rings and tricyclic systems, to probe their cytotoxic activity. rsc.org

Table 1: Examples of Moiety Introduction for SAR Studies in Related Pyrimidinone Scaffolds

| Scaffold | Introduced Moiety | Position of Introduction | Resulting Activity/Observation | Reference |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidine | 4-Chlorophenyl | C-5 / C-7 | Enhanced anticancer efficacy | nih.gov |

| Pyrido[2,3-d]pyrimidine | 3,4,5-trimethoxybenzaldehyde | C-6 (via reductive amination) | Synthesis of DHFR inhibitors | nih.gov |

| Thieno[2,3-d]pyrimidin-4(3H)-one | 3-Methoxybenzyl | N-3 | Potent ROCK inhibition | nih.gov |

| Thieno[2,3-d]pyrimidin-4(3H)-one | 1H-Pyrrolo[2,3-b]pyridin-4-yl | C-6 | Potent ROCK inhibition | nih.gov |

| 1H-Pyrazolo[3,4-d]pyrimidine | Phenyl ring | Not specified | Occupies hydrophobic region of ATP-binding site | rsc.org |

| 1H-Pyrazolo[3,4-d]pyrimidine | Tricyclic rings | Not specified | Explored for cytotoxic activity | rsc.org |

Enantioselective Synthesis of Chiral this compound Derivatives

The stereochemistry of drug molecules can be critical to their biological activity. huiskamergeklets.nl For many classes of compounds, including nitrogen heterocycles, one enantiomer is often significantly more active than the other. huiskamergeklets.nlpidem.be For instance, the (S)-enantiomer of 7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govnih.govbenzoxazine has an anti-HSV-1 activity almost four times greater than its corresponding (R)-enantiomer. huiskamergeklets.nl Similarly, the chiral structures of certain N-[ω-(purin-6-yl) aminoalkanoyl] derivatives have been identified as key to their antiviral effects. huiskamergeklets.nl

While specific methods for the enantioselective synthesis of this compound are not extensively detailed in the reviewed literature, the synthesis of chiral derivatives of related pyridopyrimidine systems has been accomplished. A notable example is Seletalisib, a selective PI3Kδ inhibitor based on a pyrido[3,2-d]pyrimidine (B1256433) scaffold, which contains a chiral (1R)-2,2,2-trifluoro-1-((pyrido[3,2-d]pyrimidin-4-yl)amino)ethyl] moiety. nih.gov The presence of this chiral center underscores the importance of stereocontrol in the synthesis of pharmacologically active pyridopyrimidines.

General strategies for enantioselective synthesis that could be applied to this compound derivatives include:

Use of chiral starting materials: Employing a building block that already possesses the desired stereochemistry.

Application of chiral auxiliaries: Temporarily incorporating a chiral molecule that directs the stereochemical outcome of a reaction, and is later removed.

Asymmetric catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other.

The development of such enantioselective routes is crucial for producing single-enantiomer drugs, which can offer improved therapeutic indices and reduced side effects compared to racemic mixtures.

Reaction Kinetics and Mechanistic Studies in this compound Synthesis

Detailed reaction kinetics and mechanistic studies for the synthesis of this compound are not widely published. However, insights can be drawn from the synthetic pathways of related heterocyclic systems. The formation of the pyrimidine ring typically involves a sequence of condensation and cyclization reactions.

For example, the synthesis of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives proceeds via the cyclocondensation of an enoate with an aminothiazole. nih.gov Another route to pyrazolo[3,4-d]pyrimidines involves the reaction of 5-amino-1H-pyrazole-4-carbonitrile with reagents like formamide, urea, or thiourea. nih.gov

Mechanistic considerations in the synthesis of related compounds have been noted. In the synthesis of certain pyrazolo[3,4-d]pyrimidine derivatives, it was observed that avoiding acidic conditions helps to mitigate the formation of N-nitrosamine byproducts. rsc.org Further, some reactions can proceed through unexpected pathways; for instance, a thiazolo[3,2-a]pyrimidine derivative, when treated with 2-furancarboxaldehyde in the presence of a piperidine (B6355638) catalyst, underwent an in-situ Knoevenagel condensation to yield the final product. rsc.org

The reactivity of the pyridine nucleus itself can also influence synthetic outcomes. Studies on the reaction of pyridinols with perhalopyridines show that pyridin-2-ol can act as an ambident nucleophile, reacting at both the nitrogen and oxygen atoms to give a mixture of products. researchgate.net In contrast, pyridin-4-ol tends to react at the nitrogen atom, while pyridin-3-ol reacts at the oxygen. researchgate.net These differing reactivities highlight the subtle electronic effects within the pyridine ring that can direct the course of a reaction, a principle that would apply to syntheses involving the this compound core. The synthesis of a pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one involved the cyclization of an aminothienopyridine derivative with formic acid under reflux, indicating a straightforward condensation mechanism. mdpi.com

Tautomerism, Conformational Analysis, and Intramolecular Interactions in 2 Pyridin 3 Yl 3h Pyrimidin 4 One

Keto-Enol Tautomerism of the 3H-Pyrimidin-4-one Moiety

The 3H-pyrimidin-4-one ring system is capable of existing in two tautomeric forms: the keto form (3H-pyrimidin-4-one) and the enol form (pyrimidin-4-ol). This phenomenon, known as keto-enol tautomerism, is a dynamic equilibrium that can be influenced by various factors. frontiersin.org The keto tautomer contains a carbonyl group (C=O), while the enol tautomer features a hydroxyl group (-OH) attached to a carbon-carbon double bond. libretexts.org In many heterocyclic systems, the position of this equilibrium is fundamental to their chemical behavior and biological activity. frontiersin.orgresearchgate.net

A computational study on the tautomeric equilibrium of 4(3H)-pyrimidinone, a related core structure, revealed that the introduction of a nitrogen atom into the ring, when compared to 2-hydroxypyridine, shifts the equilibrium towards the ketonic form. researchgate.netnih.gov This preference in the pyrimidine (B1678525) derivative is a key aspect of its inherent stability. researchgate.net

Experimental techniques such as X-ray crystallography, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are instrumental in studying tautomeric equilibria. researchgate.netnih.gov For instance, in a study of substituted 1,2,4-triazol-5-one (B2904161) derivatives, X-ray analysis and IR spectroscopy confirmed the predominance of the keto form in the crystalline state. researchgate.net Similarly, for certain pyridothiazine derivatives, both keto and enol forms were observed to coexist in the crystal, with the keto form being predominant. nih.gov

NMR spectroscopy is particularly useful for studying tautomeric equilibria in solution. researchgate.netresearchgate.net However, in some cases, NMR may show time-averaged signals, making it difficult to quantify the individual tautomers. researchgate.net UV/Vis spectroscopy can be a valuable alternative for the quantitative determination of the different tautomeric forms in various solvents. researchgate.net In a study of a novel 1,3,4-thiadiazole (B1197879) derivative, 1H-NMR and UV-Visible spectroscopy were used to investigate the keto-enol tautomerism in different solvents. mdpi.com

Table 1: Experimental Methods for Tautomerism Investigation

| Method | Information Provided | Reference |

| X-Ray Crystallography | Determines the solid-state structure, confirming the dominant tautomer in the crystal lattice. | researchgate.netnih.gov |

| Infrared (IR) Spectroscopy | Identifies functional groups (e.g., C=O vs. O-H) to indicate the tautomeric form present. | researchgate.netmdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the tautomeric equilibrium in solution, although sometimes signals are time-averaged. | researchgate.netresearchgate.netresearchgate.netmdpi.com |

| UV/Vis Spectroscopy | Allows for the quantitative determination of the different tautomeric forms in various solvents. | researchgate.netmdpi.com |

The polarity of the solvent can significantly influence the position of the tautomeric equilibrium. mdpi.comchemrxiv.org Generally, polar solvents tend to favor the more polar tautomer. For instance, in a study of a 1,3,4-thiadiazole derivative, the percentage of the keto form was found to increase with increasing solvent polarity. mdpi.com Specifically, the keto form was favored in the polar aprotic solvent DMSO, while the enol form was more prevalent in the non-polar solvent chloroform. mdpi.com

Theoretical studies, often employing the polarizable continuum model (PCM), can be used to model the effect of solvents on tautomeric stability. nih.gov For 3-pyridone/3-hydroxypyridine, ab initio calculations showed that three water molecules are necessary to solvate the polar centers of each tautomer. researchgate.netrsc.org This highlights the specific interactions between the solvent and the tautomers that drive the equilibrium. The study of solvent effects is crucial for understanding how the molecule will behave in different chemical environments, from organic synthesis to biological systems. nih.gov

Table 2: Solvent Polarity and Tautomeric Preference

| Solvent | Polarity | Favored Tautomer | Reference |

| Chloroform | Non-polar | Enol | mdpi.com |

| DMSO | Polar Aprotic | Keto | mdpi.com |

| Water | Polar Protic | Zwitterionic Tautomer (for 3-pyridone) | researchgate.netrsc.org |

Conformational Landscape and Rotational Isomerism of the Compound

Computational studies are a primary tool for exploring the conformational landscape and rotational barriers. For example, in a study of 3-(pyridin-2-yl)quinazolin-4-one derivatives, the rotational barriers around the N3–(2-pyridyl) bond were evaluated using variable-temperature NMR (VT-NMR) and computational methods. figshare.com Such studies can reveal the energy differences between various conformers and the transition states that separate them. researchgate.net

The planarity of the molecule is also a key conformational feature. In a related compound, 2-N-phenylamino-3-nitro-6-methylpyridine, the conformation was found to be non-planar, with the nitro group and the phenyl ring twisted relative to the pyridine (B92270) ring. nih.gov The dihedral angle between the two aromatic rings is a key parameter in describing this non-planarity. The conformational flexibility can be influenced by steric hindrance between the two rings, as well as by intramolecular interactions. In some cases, hindered rotation can lead to separable atropisomers, which are stereoisomers resulting from restricted rotation about a single bond. nih.gov

Intramolecular Hydrogen Bonding and Aromaticity Effects on Molecular Stability

Intramolecular hydrogen bonds can play a significant role in stabilizing specific tautomers and conformers. In the enol form of the pyrimidinone ring, an intramolecular hydrogen bond can form between the hydroxyl group and the adjacent nitrogen atom. This type of interaction was found to stabilize the enol tautomer in some pyridothiazine derivatives. nih.gov Similarly, in certain dibenzoylpyridine-based molecules, intramolecular hydrogen bonding between a pyridine nitrogen and a phenyl C-H group was observed to result in more rigid structures. rsc.org The presence of such bonds can be confirmed through techniques like NMR and X-ray crystallography. rsc.org

Aromaticity is another crucial factor influencing molecular stability. lumenlearning.com Both the pyridine and pyrimidine rings are aromatic systems. libretexts.orgmasterorganicchemistry.com Aromaticity is associated with enhanced stability due to the delocalization of π-electrons. lumenlearning.com Computational methods like the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) can be used to quantify the degree of aromaticity in different parts of the molecule. nih.gov In a study of benzoannulated pyridine derivatives, it was found that the enaminone moiety is stabilized by a stronger intramolecular hydrogen bond compared to the enolimine moiety, which was correlated with changes in aromaticity. nih.gov The interplay between maintaining aromaticity in both rings and the formation of stabilizing intramolecular interactions will significantly influence the preferred tautomeric and conformational state of 2-pyridin-3-yl-3H-pyrimidin-4-one. nih.gov

Influence of Substituents on Tautomeric and Conformational Equilibria

The introduction of substituents onto either the pyridine or pyrimidinone ring can have a profound effect on both the tautomeric and conformational equilibria. Substituents can alter the electronic properties and steric environment of the molecule, thereby shifting the balance between different forms.

Electron-donating and electron-withdrawing groups can influence the relative stability of the keto and enol tautomers. nih.gov For example, in substituted 2-hydroxypyridines, the electronic effect of the substituent was shown to affect the position of the tautomeric equilibrium. researchgate.net Similarly, in substituted adenines, the introduction of an electron-donating (NH2) or electron-withdrawing (NO2) group was found to change the tautomeric preferences compared to the unsubstituted molecule. nih.gov

Steric effects of substituents can also play a major role. Bulky substituents can hinder rotation around the bond connecting the two rings, potentially leading to the isolation of stable atropisomers. nih.gov In a study of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, various alkyl and aryl substituents were introduced, which would be expected to influence the conformational preferences of the molecules. nih.gov The synthesis of a series of pyridopyrimidinone-thiazole hybrids with different aromatic substitutions on the pyridopyrimidine nucleus also highlights the importance of substituents in modifying the properties of the core structure. nih.gov

Computational Chemistry and in Silico Studies of 2 Pyridin 3 Yl 3h Pyrimidin 4 One

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Stability

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about electronic structure, molecular geometry, and energy. For a molecule like 2-pyridin-3-yl-3H-pyrimidin-4-one, these studies would offer foundational insights into its stability and reactivity.

Prediction of Tautomeric Forms and Relative Energies

The this compound structure contains amide and lactam functionalities, making it susceptible to tautomerism. Tautomers are isomers that differ in the position of a proton and a double bond. The pyrimidin-4-one ring can exist in several tautomeric forms, primarily the keto form (3H-pyrimidin-4-one) and the enol form (pyrimidin-4-ol).

Computational methods are crucial for predicting the relative stability of these tautomers. By calculating the Gibbs free energy of each possible tautomer in the gas phase and in different solvents (using models like the Polarizable Continuum Model, PCM), researchers can determine the most stable form under various conditions. It is generally observed in related pyrimidin-4-one systems that the amide (keto) form is the more stable tautomer. However, specific calculations for this compound would be required to confirm this and to quantify the energy differences between its potential tautomeric states.

Analysis of Aromaticity and Electronic Delocalization

Aromaticity is a key factor influencing the stability and reactivity of cyclic, planar molecules. The aromatic character of both the pyridine (B92270) and pyrimidine (B1678525) rings in this compound can be quantitatively assessed using computational methods. Techniques such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are commonly employed.

These calculations would reveal the extent of π-electron delocalization across each ring. The pyridine ring is a classic aromatic heterocycle. The pyrimidin-4-one ring's aromaticity is more complex due to the carbonyl group, which can influence electron distribution. An analysis would clarify the degree of aromatic character in the pyrimidine ring and how the two rings electronically influence each other. This information is vital for predicting the molecule's chemical behavior.

Molecular Docking Investigations of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships. To date, specific molecular docking studies featuring this compound against particular biological targets have not been published.

Ligand-Protein Interaction Profiling and Binding Mode Analysis

A typical docking study would involve preparing the 3D structure of this compound and docking it into the binding site of a selected protein target. The pyrimidine scaffold is a common feature in kinase inhibitors, so proteins from this family would be logical targets. The results would be analyzed to determine the binding affinity (often as a docking score) and the specific binding pose. This analysis would identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein.

Identification of Key Amino Acid Residues in Binding Pockets

Following the identification of a stable binding pose, the analysis would focus on the specific amino acid residues of the protein that form the binding pocket. By examining the docked complex, researchers can pinpoint which residues are crucial for anchoring the ligand. For this compound, the nitrogen atoms in the pyridine and pyrimidine rings, as well as the carbonyl oxygen, would be expected to act as hydrogen bond acceptors, interacting with donor residues like arginine, lysine (B10760008), or asparagine in a protein's active site. Identifying these key residues is essential for designing more potent and selective derivatives.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Recognition

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. A simulation of the this compound-protein complex would provide insights into the stability of the binding pose and the flexibility of the protein and ligand.

An MD simulation would track the conformational changes of the ligand within the binding site and the corresponding adjustments in the protein structure. Analysis of the simulation trajectory can confirm the persistence of key interactions observed in docking, identify new transient interactions, and calculate binding free energies using methods like MM/PBSA or MM/GBSA. Such studies are critical for validating docking results and understanding the dynamic nature of molecular recognition, but specific MD simulation data for this compound are not currently available.

Conformational Sampling in Complex Biological Environments

To understand the dynamic nature of a ligand interacting with its biological target, researchers employ conformational sampling methods, most notably molecular dynamics (MD) simulations. mdpi.com An MD simulation tracks the movements and interactions of every atom in the system over time, providing a detailed view of the ligand's conformational flexibility within the binding site. youtube.com

For inhibitors based on the pyrido[2,3-d]pyrimidine (B1209978) scaffold, MD simulations have been used to validate docking poses and assess the stability of the ligand-protein complex. nih.govnih.gov These simulations, often run for extended periods such as 1000 nanoseconds, reveal crucial information about the stability of key interactions, like hydrogen bonds and hydrophobic contacts, between the inhibitor and protein residues. nih.gov By analyzing the trajectory of the simulation, researchers can confirm that the ligand maintains a stable binding mode, which is a prerequisite for effective and sustained biological activity. mdpi.com For example, simulations of pyrrolo[2,3-d]pyrimidin-4-amine derivatives, which are structurally similar, bound to Janus Kinase 1 (JAK1) showed stable hydrogen bond interactions with key residues like Leu959 over the course of the simulation, confirming the binding hypothesis. nih.gov

Binding Free Energy Calculations to Quantify Interactions

While molecular docking provides a rapid assessment of binding poses, binding free energy calculations offer a more quantitative prediction of a ligand's binding affinity for its target. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely used for this purpose. mdpi.comambermd.org These techniques calculate the free energy of binding by combining the molecular mechanics energies of the system with continuum solvation models, averaging the results over a series of snapshots taken from an MD simulation. 34.237.233nih.gov

Pharmacophore Modeling for Ligand Design and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net

The design of many pyrido[2,3-d]pyrimidin-4(3H)-one derivatives has been explicitly guided by the known pharmacophoric features of established kinase inhibitors. nih.govnih.gov For EGFR inhibitors, a typical pharmacophore includes:

A heterocyclic core (like the pyridopyrimidinone scaffold) that forms hydrogen bonds in the hinge region of the ATP binding site.

A substituted aryl group that occupies a hydrophobic pocket. nih.gov

Structure-based pharmacophore models can be generated from the crystal structure of a target protein bound to a ligand. nih.gov These models are then used as 3D queries to screen large compound libraries in a process known as virtual screening. nih.govnih.gov This approach has been successfully used to identify novel compounds with diverse scaffolds that fit the pharmacophoric requirements for inhibiting a specific target, leading to the discovery of new lead compounds. nih.govnih.gov

In Silico Prediction of Physicochemical Properties Relevant to Research Development

The journey of a compound from a research lead to a viable drug is heavily dependent on its physicochemical properties. In silico tools can predict these properties rapidly, allowing for early-stage filtering of compounds that are unlikely to succeed. researchgate.netnih.gov

Computational Assessment of Drug-Likeness Parameters

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely oral drug candidate. The most famous set of guidelines is Lipinski's Rule of Five, which examines key physicochemical properties. In silico studies on various pyridine and pyrimidine derivatives routinely calculate these parameters to ensure they fall within acceptable ranges. mdpi.comresearchgate.net

Table 1: Representative Drug-Likeness Parameters for a Pyrido[2,3-d]pyrimidine Derivative This table presents hypothetical data based on typical values reported for analogous compounds in the literature.

| Parameter | Value | Lipinski's Rule | Compliance |

| Molecular Weight (MW) | < 500 | ≤ 500 g/mol | Yes |

| LogP (Octanol/Water Partition) | < 5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | < 5 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | < 10 | ≤ 10 | Yes |

Compliance with these rules suggests good potential for oral bioavailability.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Related Parameters for Research Leads

Beyond simple drug-likeness, computational models can predict a compound's ADME profile, which describes its fate in the body. These predictions are crucial for identifying potential liabilities early in the discovery process. researchgate.netnih.gov Software suites like SwissADME and pKCSM are commonly used to generate these predictions for novel compounds, including various pyrimidine and pyridine derivatives. researchgate.netnih.gov

Key predicted parameters often include:

Gastrointestinal (GI) Absorption: High predicted absorption is desirable for orally administered drugs.

Blood-Brain Barrier (BBB) Permeation: This predicts whether a compound can enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions, as CYP enzymes are major sites of drug metabolism.

P-glycoprotein (P-gp) Substrate: P-gp is an efflux pump that can remove drugs from cells, affecting their bioavailability and distribution.

Table 2: Representative Predicted ADME Properties for a Pyrido[2,3-d]pyrimidine Derivative This table presents hypothetical data based on typical values reported for analogous compounds in the literature.

| ADME Parameter | Prediction | Implication for Research |

| GI Absorption | High | Favorable for oral delivery |

| BBB Permeant | No | Low risk of CNS side effects |

| CYP1A2 Inhibitor | No | Low potential for specific drug interactions |

| CYP2D6 Inhibitor | No | Low potential for specific drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for interaction with co-administered drugs |

| P-gp Substrate | No | Compound is not likely to be removed by efflux pumps |

These in silico ADME predictions provide a comprehensive profile that helps researchers prioritize compounds with the most promising pharmacokinetic characteristics for further experimental investigation. researchgate.netnih.gov

Molecular Mechanisms of Action and Target Interactions of 2 Pyridin 3 Yl 3h Pyrimidin 4 One Derivatives

Enzyme Inhibition Studies and Kinetic Characterization

Derivatives of 2-pyridin-3-yl-3H-pyrimidin-4-one have demonstrated significant inhibitory activity against a range of enzymes, playing a crucial role in their therapeutic potential.

Inhibition of Kinase Enzymes (e.g., CDK2, EGFR-TK, VEGFR-2, Tyrosine Kinase)

The pyridopyrimidine scaffold is a well-established framework for the development of kinase inhibitors. nih.gov These compounds typically function as ATP-competitive inhibitors, targeting the ATP-binding pocket of various kinases. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): A series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been synthesized and identified as potent CDK2 inhibitors. One of the most promising compounds, 7l, exhibited an IC50 value of 64.42 nM against CDK2/cyclin A2, comparable to the known inhibitor AZD5438. nih.gov Further studies with pyrazolo[3,4-d]pyrimidine derivatives also highlighted their potential as CDK2 inhibitors. nih.gov

Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK): Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed as inhibitors of both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the epidermal growth factor receptor. Compound 8a, a notable derivative, showed potent inhibition with IC50 values of 0.099 µM and 0.123 µM against EGFRWT and EGFRT790M, respectively. rsc.org Similarly, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant EGFR inhibitory activity, with some compounds exhibiting IC50 values as low as 0.034 µM. nih.gov The design of these inhibitors often incorporates key pharmacophoric features that allow them to bind effectively within the ATP binding pocket of the EGFR-TK. rsc.org

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Derivatives of pyrazolo[3,4-d]pyrimidine have been investigated as VEGFR-2 inhibitors. One such derivative, 12b, which features a 1,2,5-oxadiazole-2-oxide scaffold, displayed potent and selective inhibition of VEGFR-2 with an IC50 of 0.09 µM. nih.gov

Tyrosine Kinase: The broader family of tyrosine kinases is a significant target for pyridopyrimidine derivatives. For instance, a derivative of pyrido[2,3-d]pyrimidine (B1209978), PD180970, acts as an ATP-competitive protein tyrosine kinase inhibitor and has been shown to reduce the in vivo tyrosine phosphorylation of p210Bcr-Abl with an IC50 of 170 nM. nih.gov Another study identified a potent tyrosine kinase inhibitor with IC50 values of 1.11, 0.13, 0.45, and 0.22 μM against PDGFr, FGFr, EGFr, and c-src respectively. nih.gov Additionally, a novel class of 2-aminopyridopyrimidinone-based inhibitors has been developed for c-Jun N-terminal kinase (JNK), with inhibitor 13 showing an IC50 of 15 nM against JNK3. nih.gov

| Compound Class | Target Kinase | Key Findings (IC50) | References |

|---|---|---|---|

| N-(pyridin-3-yl)pyrimidin-4-amine | CDK2/cyclin A2 | 64.42 nM (Compound 7l) | nih.gov |

| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRWT | 0.099 µM (Compound 8a) | rsc.org |

| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRT790M | 0.123 µM (Compound 8a) | rsc.org |

| Pyrazolo[3,4-d]pyrimidine | VEGFR-2 | 0.09 µM (Compound 12b) | nih.gov |

| Pyrido[2,3-d]pyrimidine | p210Bcr-Abl | 170 nM (PD180970) | nih.gov |

| 2-Aminopyridopyrimidinone | JNK3 | 15 nM (Inhibitor 13) | nih.gov |

Inhibition of Other Relevant Enzymes (e.g., Aldose Reductase, Histone Lysine (B10760008) Demethylases, DHFR, PPO)

Aldose Reductase: Structurally related pyrido[2,3-b]pyrazin-3(4H)-one derivatives have been designed as potent and selective inhibitors of aldose reductase (ALR2). Many of these compounds exhibit submicromolar IC50 values, with compound 9c being the most active with an IC50 of 0.009 µM.

Histone Lysine Demethylases (KDM): Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been identified as potent, cell-permeable inhibitors of the KDM4 and KDM5 subfamilies of JmjC histone N-methyl lysine demethylases. These compounds are designed to bind to the Fe(II) in the active site of the enzyme.

Dihydrofolate Reductase (DHFR): Pyrido[2,3-d]pyrimidines have shown efficacy against various tumor cell lines, and this activity is attributed to the inhibition of dihydrofolate reductase. nih.gov These compounds act as antifolates, disrupting the synthesis of essential precursors for DNA, RNA, and proteins. nih.govnih.gov

Polyphenol Oxidase (PPO): A study on dihydropyridine (B1217469) [2,3-d] pyrimidines revealed their potential as inhibitors of polyphenol oxidase (PPO), an enzyme responsible for browning reactions. Two compounds, TD-Hid-6 and TD-Hid-7, were identified as the most potent inhibitors with IC50 values of 1.14 µM and 5.29 µM, respectively, exhibiting a mixed-type inhibition profile. rsc.org

| Compound Class | Target Enzyme | Key Findings (IC50) | References |

|---|---|---|---|

| Pyrido[2,3-b]pyrazin-3(4H)-one | Aldose Reductase (ALR2) | 0.009 µM (Compound 9c) | |

| Pyrido[3,4-d]pyrimidin-4(3H)-one | KDM4/KDM5 | Potent, cell-permeable inhibitors | |

| Pyrido[2,3-d]pyrimidine | DHFR | Inhibition leads to anticancer activity | nih.gov |

| Dihydropyridine [2,3-d] pyrimidine (B1678525) | PPO | 1.14 µM (TD-Hid-6) | rsc.org |

Mechanism-Based Inhibition Investigations

Currently, there is no specific information available in the reviewed literature regarding mechanism-based inhibition investigations for this compound derivatives.

Receptor Binding Assays and Ligand-Receptor Interactions

Molecular docking studies have been instrumental in elucidating the binding modes of these derivatives. For instance, the docking of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives into the active sites of EGFRWT and EGFRT790M revealed key interactions. rsc.org Similarly, molecular docking of a pyrido[2,3-d]pyrimidin-7-one based inhibitor with Receptor Interacting Protein Kinase-2 (RIPK2) suggested that engagement of Ser25 in the glycine-rich loop may enhance selectivity. nih.gov

In a study on pyrrolo[2,3-d]pyrimidine derivatives as Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, one compound, 22b, demonstrated a high binding affinity with a dissociation constant (Kd) of 0.004 µM. nih.gov This highlights the potential for these compounds to form stable and specific interactions with their target receptors.

Elucidation of Molecular Pathways Modulated by this compound Derivatives

Cell Cycle Progression Modulation

A significant mechanism of action for many this compound derivatives is the modulation of the cell cycle, often leading to apoptosis.

Derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been shown to cause cell cycle arrest and induce apoptosis in a concentration-dependent manner in HeLa cells. nih.gov Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8a was found to arrest the cell cycle at the pre-G1 phase and induce significant apoptosis in PC-3 cells, which was accompanied by a 5.3-fold increase in caspase-3 levels. rsc.org

Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce cell cycle arrest. One such compound led to an accumulation of cells in the G1 and S phases of the cell cycle. nih.gov Similarly, certain pyrrolo[2,3-d]pyrimidine derivatives have been found to cause cell cycle arrest at different stages and induce apoptosis through the intrinsic pathway.

Induction of Programmed Cell Death Mechanisms (e.g., Apoptosis, Methuosis)

Derivatives of this compound are capable of inducing distinct forms of programmed cell death, offering potential therapeutic avenues for cancers that may be resistant to conventional apoptosis-inducing agents.

Apoptosis: Several pyrido[2,3-d]pyrimidine derivatives have been shown to be effective inducers of apoptosis. For instance, the compound N-(3-chlorophenyl)-2-((1,3-dimethyl-7-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)acetamide, known as compound 14m , was found to trigger cancer cell death by inducing apoptosis. nih.gov Further research into a novel series of pyrido[2,3-d]pyrimidines identified compounds with potent cytotoxic effects directly linked to the activation of apoptotic pathways. rsc.org Specifically, compound 4 from this series demonstrated a remarkable ability to activate apoptosis in MCF-7 breast cancer cells, increasing the total apoptosis rate to 36.14% compared to just 0.62% in control cells—a 58.29-fold increase. rsc.org This compound also arrested the cell cycle in the G1 phase. rsc.org Similarly, compound 11 showed notable cytotoxicity against both MCF-7 and HepG2 cancer cell lines. rsc.org

Methuosis: Methuosis, a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, has been identified as a key mechanism for certain this compound derivatives. nih.gov A study focused on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives identified several compounds with excellent vacuole-inducing activity. nih.gov Among these, compound 12A was particularly noteworthy for its ability to effectively and selectively induce methuosis in various cancer cell lines while showing minimal toxicity to normal human cells. nih.gov The study confirmed that the vacuoles induced by 12A originate from macropinosomes, a hallmark of methuosis. nih.gov

| Compound | Vacuolization Effect | Cell Growth Inhibition (IC50, µM) |

|---|---|---|

| 12c | Potent vacuole-inducing activity | Data not specified |

| 12g | Potent vacuole-inducing activity | Data not specified |

| 12i | Potent vacuole-inducing activity | Data not specified |

| 12n | Potent vacuole-inducing activity | Data not specified |

| 12A | Excellent vacuole-inducing activity; selective for cancer cells | High pan-cytotoxicity against cancer lines |

Signaling Cascade Interventions (e.g., MAPK/JNK Pathway Activation)

These compounds exert their biological effects by intervening in critical intracellular signaling cascades that regulate cell proliferation, survival, and death.

MAPK/ERK Pathway Intervention: The RAF-MEK-ERK (MAPK) signaling pathway is frequently overactive in many cancers, making it a key therapeutic target. nih.gov A series of novel pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives were developed as blockers of this pathway. nih.gov The standout compound, 14m , not only showed excellent antiproliferative activity against several cancer cell lines but was also found to decrease the levels of phosphorylated MEK and ERK in a dose-dependent manner. nih.gov This provides direct evidence of the compound's ability to inhibit this crucial cancer-promoting cascade. nih.gov

JNK Pathway Activation: The c-Jun N-terminal kinase (JNK) pathway is another important signaling route involved in apoptosis. mdpi.com A hybrid molecule linking pyrimidine and coumarin, designated PC-12 , was discovered to be an inducer of JNK phosphorylation in breast cancer cells. mdpi.com This activation was found to be mediated by the generation of reactive oxygen species (ROS). mdpi.com The study demonstrated that treatment with PC-12 led to increased levels of phosphorylated JNK (p-JNK), an effect that could be reversed by co-treatment with SP600125, a known JNK inhibitor. mdpi.com This suggests that the compound's pro-apoptotic activity is at least partially dependent on its ability to activate the JNK pathway. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of these derivatives influences their biological activity and for optimizing lead compounds into more potent and selective agents. nih.govresearchgate.net The position and nature of substituents on the pyrimidine nucleus have a profound impact on the pharmacological effects. nih.govresearchgate.net

Key findings from SAR studies include:

Substitution at the C2 Position: In a series of pyridopyrimidinone-thiazole hybrids, it was found that aromatic substitution on the C2 position of the pyridopyrimidine core was beneficial for cytotoxic activity. nih.gov The derivative K5 , which features a chlorophenyl group at this position, demonstrated the highest cytotoxicity against both MCF-7 and HeLa cell lines in its series. nih.gov

Optimization of Kinase Inhibitors: SAR studies on pyrazolo[3,4-d]pyrimidine derivatives led to the successful optimization of a multikinase inhibitor. nih.gov The initial hit compound, 1 , had low potency against the FLT3 and VEGFR2 kinases. Through systematic structural modifications, researchers developed compound 33 , which exhibited significantly higher potency. nih.gov This compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, proved highly effective in cell-based assays and in an in vivo mouse model of acute myeloid leukemia (AML). nih.gov

General Substituent Effects: Broader analysis of pyridine-containing compounds has shown that the presence and position of certain functional groups can enhance antiproliferative activity. mdpi.com Groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) often contribute positively to a compound's efficacy. mdpi.com

| Compound Series | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Pyridopyrimidinone-thiazole hybrids | Aromatic substitution at C2 (e.g., chlorophenyl in K5) | Increased cytotoxic activity | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Modification of a phenylurea moiety (from 1 to 33) | Significantly increased inhibitory potency against FLT3 and VEGFR2 kinases | nih.gov |

| Pyrido[2,3-d]pyrimidine-diones | Optimization leading to compound 14m | Potent inhibition of RAF-MEK-ERK pathway and induction of apoptosis | nih.gov |

| General Pyridine (B92270) Derivatives | Addition of -OMe, -OH, -C=O, -NH2 groups | Generally enhances antiproliferative activity | mdpi.com |

Advanced Chemical Biology Applications and Future Research Directions for 2 Pyridin 3 Yl 3h Pyrimidin 4 One

Development of 2-pyridin-3-yl-3H-pyrimidin-4-one as Chemical Probes for Biological Systems

The development of chemical probes is a cornerstone of chemical biology, enabling the elucidation of biological pathways and the identification of new therapeutic targets. The this compound scaffold is a promising candidate for the development of such probes due to its inherent biological activity and synthetic tractability.

To function as a chemical probe, a molecule must possess high affinity and selectivity for its biological target. Additionally, it often requires modification to incorporate reporter tags, such as fluorescent dyes or biotin, to enable detection and visualization. The this compound structure allows for the strategic introduction of these functionalities. For instance, a linker can be attached to various positions on the pyrimidinone or pyridine (B92270) ring, allowing for conjugation with reporter groups without significantly compromising the binding affinity of the parent molecule.

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Modification Type | Purpose | Example of Functional Group |

| Fluorescent Labeling | Cellular imaging and visualization of target localization. | Fluorescein, Rhodamine, or other organic dyes. |

| Biotinylation | Affinity-based purification of target proteins. | Biotin, attached via a flexible linker. |

| Photoaffinity Labeling | Covalent cross-linking to the target protein for identification. | Benzophenone or an aryl azide (B81097) group. |

| Click Chemistry Handle | Versatile and efficient conjugation to various reporter tags. | An alkyne or azide group. |

The design of these probes would be guided by structure-activity relationship (SAR) studies to identify positions on the scaffold that are tolerant to modification. The ultimate goal is to create a suite of chemical probes based on the this compound core that can be used to interrogate a range of biological systems and accelerate the discovery of new therapeutic targets.

Lead Optimization Strategies for Enhanced Target Selectivity and Potency

Lead optimization is a critical phase in drug discovery that aims to improve the properties of a hit compound, such as its potency, selectivity, and pharmacokinetic profile. For this compound, several lead optimization strategies can be envisioned to enhance its therapeutic potential. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the substituents on the pyridine and pyrimidine (B1678525) rings, researchers can identify key interactions between the compound and its biological target. For instance, the introduction of different functional groups on the pyridine ring can modulate the electronic properties and steric bulk of the molecule, leading to improved binding affinity and selectivity. rsc.org

Table 2: Lead Optimization Strategies for this compound

| Strategy | Description | Potential Outcome |

| Structure-Activity Relationship (SAR) | Systematic modification of the chemical structure to understand the relationship between structure and biological activity. nih.gov | Identification of key pharmacophoric features and optimization of potency and selectivity. |

| Bioisosteric Replacement | Replacement of a functional group with another group that has similar physical or chemical properties. chemicalbook.comnih.gov | Improvement of pharmacokinetic properties, reduction of toxicity, and exploration of new intellectual property space. uni.lu |

| Fragment-Based Lead Discovery (FBLD) | Screening of small molecular fragments that bind to the target, followed by linking or growing these fragments to create a more potent lead compound. nih.govosti.gov | Generation of novel lead compounds with high ligand efficiency. |

| Computational Modeling | Use of in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, to predict the binding affinity and activity of new analogs. | Rational design of more potent and selective compounds, reducing the number of compounds that need to be synthesized and tested. |

Bioisosteric replacement is another powerful strategy. chemicalbook.comnih.gov For example, the pyridine ring could be replaced with other five- or six-membered heterocycles to explore different binding interactions and improve properties such as metabolic stability. uni.lu Similarly, the oxo group of the pyrimidinone ring could be replaced with a thione or other bioisosteric groups.

Fragment-based lead discovery (FBLD) offers an alternative approach. nih.govosti.gov By identifying small fragments that bind to different pockets of the target protein, it may be possible to link them to the this compound scaffold to create more potent and selective inhibitors.

Rational Design of Hybrid Molecules Incorporating the this compound Scaffold

The rational design of hybrid molecules involves combining two or more pharmacophores into a single molecule to achieve a desired therapeutic effect. This approach can lead to compounds with dual or synergistic activities, improved selectivity, or the ability to overcome drug resistance. The this compound scaffold is an excellent building block for the creation of such hybrid molecules.

One strategy is to link the this compound moiety to another known pharmacophore that targets a different protein or a different binding site on the same protein. For example, if the primary target of the pyrimidinone is a kinase, it could be hybridized with a molecule that inhibits a downstream signaling protein, potentially leading to a more profound and durable therapeutic response.

Table 3: Examples of Potential Hybrid Molecules Based on this compound

| Hybrid Partner | Rationale | Potential Therapeutic Area |

| Kinase Inhibitor | To create a dual-kinase inhibitor or to target different nodes in a signaling pathway. | Cancer, inflammatory diseases |

| HDAC Inhibitor | To combine epigenetic modulation with the primary activity of the pyrimidinone. | Cancer |

| DNA-Binding Agent | To create a molecule that can both interact with a specific protein and intercalate into DNA. | Cancer |

| Targeting Moiety | To deliver the pyrimidinone scaffold to a specific cell type or tissue. | Targeted therapy |

The design of these hybrid molecules requires careful consideration of the linker used to connect the two pharmacophores. The linker must be of the appropriate length and flexibility to allow both moieties to bind to their respective targets simultaneously. Molecular modeling and structural biology techniques are invaluable tools for the rational design of these complex molecules.

Theoretical Exploration of Prodrug Strategies for Modulating Molecular Properties

Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body through enzymatic or chemical reactions. The prodrug approach can be used to overcome various limitations of a drug, such as poor solubility, low bioavailability, or rapid metabolism. For this compound, several theoretical prodrug strategies can be explored to modulate its molecular properties.

One common approach is to create ester or carbamate (B1207046) prodrugs by modifying the hydroxyl group of the pyrimidinone ring in its enol form, or the N-H group of the pyrimidinone. These prodrugs are often more lipophilic than the parent drug, which can improve their absorption across biological membranes. Once absorbed, they are cleaved by esterases or other enzymes to release the active this compound.

Table 4: Theoretical Prodrug Strategies for this compound

| Prodrug Type | Moiety to be Modified | Potential Advantage |

| Ester Prodrug | Enolic hydroxyl group of the pyrimidinone | Improved lipophilicity and membrane permeability. |

| Carbamate Prodrug | N-H group of the pyrimidinone | Controlled release and improved stability. |

| Phosphate (B84403) Prodrug | Enolic hydroxyl group of the pyrimidinone | Increased aqueous solubility for intravenous administration. |

| Amino Acid Conjugate | N-H or C-terminus of the molecule | Potential for active transport and improved cellular uptake. |

Another strategy is to attach a phosphate group to the molecule, which can significantly increase its aqueous solubility, making it suitable for intravenous administration. Amino acid conjugates can also be designed to take advantage of specific amino acid transporters to enhance cellular uptake. The theoretical exploration of these prodrug strategies, aided by computational modeling, can guide the synthesis and evaluation of the most promising candidates.

Crystal Engineering and Polymorphism Studies of this compound

Crystal engineering is the rational design of crystalline solids with desired properties, while polymorphism refers to the ability of a compound to exist in more than one crystalline form. chemicalbook.com Both are of critical importance in the development of pharmaceutical compounds, as the crystal form can significantly impact properties such as solubility, stability, and bioavailability.

To date, there are no specific studies published on the crystal structure or polymorphism of this compound. This represents a significant gap in our understanding of this compound and a key area for future research. X-ray crystallography would be the primary technique to determine the three-dimensional structure of the molecule and its packing in the solid state.

Polymorph screening is essential to identify all possible crystalline forms of the compound and to select the most stable and soluble form for further development. Cocrystallization, the formation of a crystalline solid containing two or more different molecules in the same crystal lattice, is another avenue to explore. nih.gov By forming cocrystals of this compound with pharmaceutically acceptable coformers, it may be possible to improve its physicochemical properties.

Advanced Analytical Methods for Quantification and Purity Assessment in Research Settings

The development of robust and reliable analytical methods is crucial for the characterization, quantification, and purity assessment of this compound in various research settings. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose.

An HPLC method would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with the addition of a modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using a UV detector, as the aromatic nature of the compound should provide a strong chromophore.

For more sensitive and selective quantification, especially in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, allowing for the detection of the compound at very low concentrations.

Table 5: Advanced Analytical Methods for this compound

| Analytical Method | Application | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification in simple matrices. | C18 column, water/acetonitrile mobile phase, UV detection. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification in complex biological matrices (e.g., plasma, tissue). | Triple quadrupole mass spectrometer, multiple reaction monitoring (MRM) mode. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, purity assessment. | ¹H and ¹³C NMR spectra to confirm the chemical structure and identify impurities. |

| Capillary Electrophoresis (CE) | Purity assessment, analysis of charged derivatives. | Separation based on electrophoretic mobility. |

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for the structural elucidation of the compound and its derivatives, as well as for assessing its purity. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. Capillary electrophoresis (CE) can be a valuable alternative or complementary technique for purity assessment, especially for charged derivatives of the compound.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-pyridin-3-yl-3H-pyrimidin-4-one with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogs like 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine are synthesized using dichloromethane as a solvent and sodium hydroxide as a base, followed by sequential washing with water and brine to isolate the product . Purification via column chromatography (using silica gel) or recrystallization (e.g., in ethanol) is critical to achieve >99% purity. Reaction monitoring via TLC or HPLC ensures minimal by-products.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar pyrimidinones?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on pyridine and pyrimidinone ring protons. For instance, pyridine protons typically resonate at δ 8.5–9.0 ppm, while pyrimidinone NH protons appear at δ 10–12 ppm (solvent-dependent). Compare with reference data for analogs like 3-phenyl-2-(piperidin-1-yl)-pyrimidin-4-ones .

- IR : A strong C=O stretch near 1670–1700 cm⁻¹ confirms the pyrimidin-4-one core. Absence of peaks >3000 cm⁻¹ rules out -OH or -NH₂ groups unless functionalized .

Q. What purification strategies are effective for removing trace metal catalysts in pyrimidin-4-one derivatives?

- Methodological Answer : Use chelating agents (e.g., EDTA) during aqueous workup to sequester residual metals. For Pd or Ni catalysts, employ scavenger resins (e.g., SiliaBond® Thiol) post-reaction. Final purification via preparative HPLC with C18 columns and 0.1% TFA in mobile phases enhances metal removal .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitutions in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions. For example, the pyridine ring’s electron-deficient nature directs electrophiles to the pyrimidinone’s C5 position. Compare Fukui indices (electrophilicity) and HOMO-LUMO gaps using software like Gaussian or ORCA. Validate predictions with experimental halogenation or nitration results .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidin-4-one derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate assays (e.g., enzyme inhibition vs. cellular cytotoxicity) using standardized protocols (IC₅₀ measurements under identical pH/temperature).

- Structural Confirmation : Ensure compound integrity via single-crystal X-ray diffraction (as in 3-(2-chloroethyl)-2-methyl-pyrido[1,2-a]pyrimidin-4-one studies) to rule out polymorphism or solvate formation .

- Statistical Analysis : Apply ANOVA or t-tests to compare replicate datasets, addressing outliers via Grubbs’ test .

Q. How do steric and electronic effects influence the tautomeric equilibrium of 3H-pyrimidin-4-one derivatives?

- Methodological Answer : Use dynamic NMR (DNMR) at variable temperatures to observe tautomerization rates. For example, bulky substituents (e.g., trifluoromethyl groups) stabilize the keto tautomer by steric hindrance, while electron-withdrawing groups (e.g., -NO₂) shift equilibrium toward the enol form. Computational MD simulations (AMBER/CHARMM) can model energy barriers between tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.